

PPQ-102: A Technical Guide to its Effects on Ion Channel Function

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Compound of Interest

Compound Name: PP102

Cat. No.: B1576776

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Abstract

PPQ-102 (7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido-[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione) is a potent, small-molecule inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. Identified through high-throughput screening, it represents a novel class of pyrimido-pyrrolo-quinoxalinedione (PPQ) compounds. A key feature of PPQ-102 is that it is uncharged at physiological pH, which allows its inhibitory action to be independent of membrane potential, a significant advantage over previous, negatively charged CFTR inhibitors. Electrophysiological studies have demonstrated that PPQ-102 acts by stabilizing the closed state of the CFTR channel, thereby reducing its open probability. With a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range for CFTR, it is one of the most potent inhibitors identified to date. While highly potent for CFTR, it also exhibits inhibitory effects on the Volume-Regulated Anion Channel (VRAC), albeit at much higher concentrations. This document provides a comprehensive technical overview of the quantitative effects of PPQ-102 on ion channels, detailed experimental methodologies, and its mechanism of action.

Quantitative Data on Ion Channel Inhibition

The inhibitory effects of PPQ-102 have been quantified on several ion channels, with the most potent and primary effect observed on the CFTR chloride channel.

Table 1: Inhibitory Potency (IC₅₀) of PPQ-102 on Various Ion Channels

Ion Channel	Cell Line	Method	IC ₅₀	Reference
CFTR	FRT cells expressing CFTR	Short-circuit current	~90 nM	
VRAC / LRRC8	HEK-293 cells	Whole-cell patch clamp	19.6 ± 1.5 μM	
Ca ²⁺ -activated Cl ⁻ Channels	Cystic fibrosis human bronchial cells	UTP-induced Cl ⁻ currents	No significant inhibition at 10 or 20 μM	

Table 2: Single-Channel Electrophysiology of PPQ-102 on CFTR

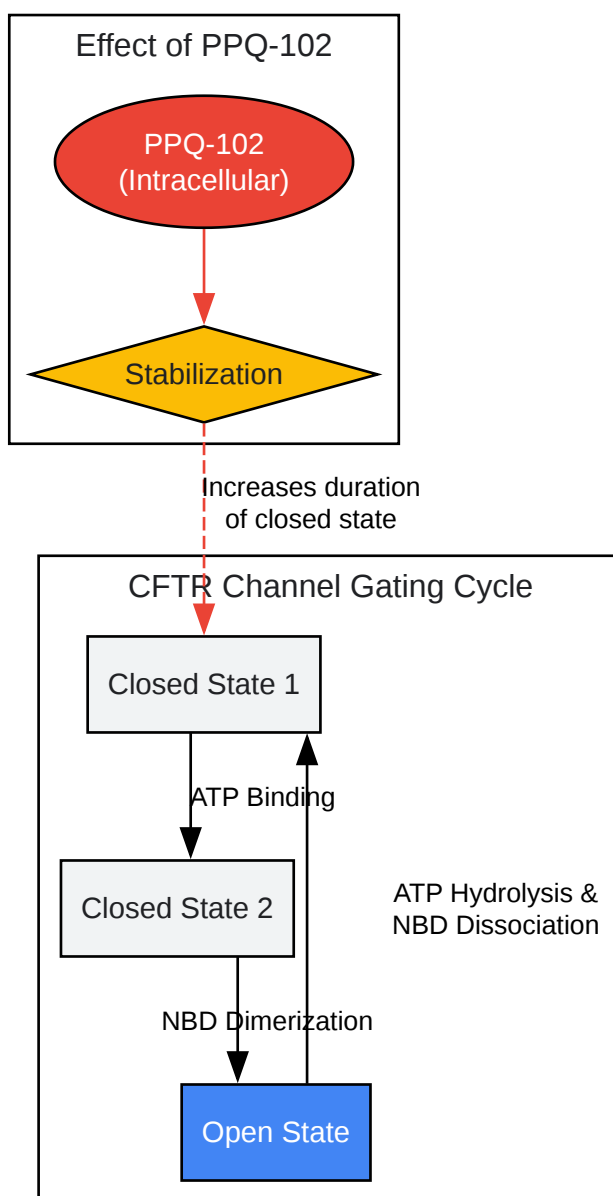
Data obtained from cell-attached patch-clamp recordings on CFTR-expressing FRT cells. CFTR was activated by 10 μM forskolin and 100 μM IBMX. Pipette potential was +80 mV.

Parameter	Control	1 μM PPQ-102	Reference
Open Probability (Po)	0.50 ± 0.04	0.14 ± 0.03	
Mean Channel Open Time	No significant change	No significant change	
Mean Channel Closed Time	Baseline	Greatly increased	
Unitary Conductance	7 pS	7 pS (no change)	

Mechanism of Action

PPQ-102 inhibits CFTR through a non-competitive, voltage-independent mechanism. Unlike many ion channel blockers that plug the pore, PPQ-102 modulates the channel's gating kinetics.

- **Stabilization of the Closed State:** Single-channel patch-clamp data reveals that PPQ-102 does not alter the conductance of the CFTR channel but significantly reduces the channel's open probability by prolonging its dwell time in the closed state.
- **Voltage-Independent Block:** The linear current-voltage (I-V) relationship of CFTR is maintained in the presence of PPQ-102. This, along with its neutral charge at physiological pH, confirms that its inhibitory action is not dependent on the membrane potential.
- **Intracellular Site of Action:** The observation that inhibition occurs over several minutes at lower concentrations suggests an intracellular site of action. The reduced potency of PPQ-102 in the presence of CFTR agonists that bind directly to the channel (like apigenin and IBMX) is consistent with PPQ-102 acting at the nucleotide-binding domain(s) on the intracellular side of CFTR. The inhibition by PPQ-102 is reversible upon washout.



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Mechanism of PPQ-102 on CFTR channel gating.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of PPQ-102 on ion channels.

Patch-Clamp Electrophysiology

Patch-clamp recordings are the gold standard for studying ion channel function and were used to determine the specific mechanism of PPQ-102's effect on CFTR at the single-molecule level.

Cell Preparation:

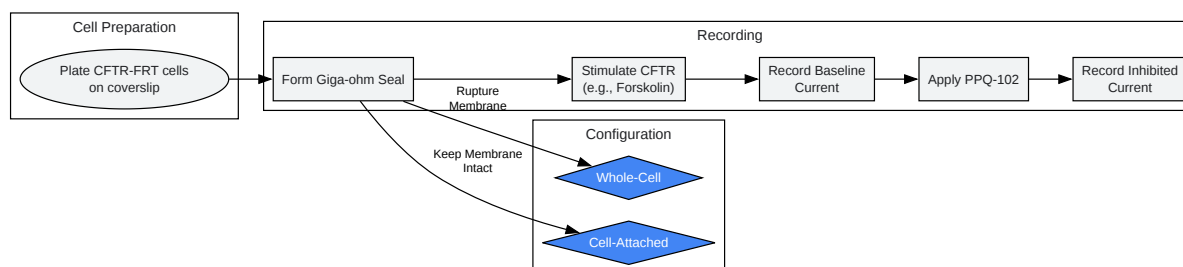
- Fischer Rat Thyroid (FRT) cells stably expressing human CFTR were cultured at 37°C in 5% CO₂.
- For experiments, cells were plated on glass coverslips and used 2-3 days after plating.

Whole-Cell Configuration:

- Solutions:
 - External (Bath) Solution (Representative): 145 mM NaCl, 4 mM CsCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM TES (pH 7.4 with NaOH).
 - Internal (Pipette) Solution (Representative): 113 mM L-aspartic acid, 113 mM CsOH, 27 mM CsCl, 1 mM NaCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM TES, 3 mM MgATP (pH 7.2 with CsOH).
- Recording:
 - Borosilicate glass pipettes with a resistance of 4-8 MΩ were used.
 - A giga-ohm seal was formed between the pipette and the cell membrane. The membrane patch was then ruptured to achieve the whole-cell configuration.
 - Cells were held at a potential of 0 mV, and currents were elicited by stepping to voltages between -100 mV and +100 mV in 20 mV increments.
 - CFTR was stimulated by adding 10 μM forskolin to the bath solution.
 - Baseline currents were recorded, followed by perfusion of PPQ-102 (e.g., 500 nM) to measure the extent of inhibition.

Cell-Attached (Single-Channel) Configuration:

- Solutions: High-resistance seals were formed using the same solutions as the whole-cell configuration, but the cell membrane was left intact.
- Recording:
 - The pipette potential was held at +80 mV.
 - CFTR channels within the patch were activated by adding 10 μ M forskolin and 100 μ M IBMX to the bath, which freely diffuses across the membrane to activate the channels.
 - Baseline single-channel activity was recorded.
 - PPQ-102 (e.g., 1 μ M) was then added to the bath to observe its effect on single-channel gating properties (open/closed times, open probability).



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